molecular formula C13H23NO5 B3059020 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate CAS No. 937063-35-9

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B3059020
CAS No.: 937063-35-9
M. Wt: 273.33
InChI Key: MLRDVFZQKGDZEK-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl groups under controlled conditions. One common method involves the use of N-Boc-piperidine and ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl and ethyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-hydroxypiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-10(15)13(17)6-8-14(9-7-13)11(16)19-12(2,3)4/h17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRDVFZQKGDZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162203
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937063-35-9
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937063-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere a 500 mL four necked round bottom flask (flame dried) with a mechanic stirrer was charged with 3.56 ml diisopropyl amine in 75 mL THF. At −10° C. 15.8 mL 1.6 N BuLi/hexane solution was added drop wise. The light yellow solution was stirred for 40 minutes at −10° C. and cooled then down to −75° C. 5.4 g ethyl 1-tert-butoxycarbonylpiperidine-4-carboxylate in 25 ml THF were added over 50 minutes and stirred for 3 h at −75° C. 5.5 g (2R,8S)-(+)-(camphorsulfonyl)oxaziridine in 80 mL THF were added drop wise over 1 h. The reaction was stirred for 2 h at −75° C. and then slowly warmed up over night to ambient temperature. The amber reaction solution was cooled to 5° C. and 150 mL saturated NH4Cl-solution, 50 mL water and 50 mL ethyl acetate was added and stirred for 10 minutes. The aqueous layer was separated and extracted once with 100 mL ethyl acetate. The organic layers were washed once with 200 mL brine, dried over Na2SO4, filtered off and concentrated under vacuum. The residue was purified over a silica cartridge eluting with a gradient formed from heptane and ethyl acetate to yield after evaporation of the product containing fractions 4.24 g (74%) of the title compound as light yellow viscous oil. MS (m/e): 174.2 [(M-Boc)+].
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
BuLi hexane
Quantity
15.8 mL
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
(2R,8S)-(+)-(camphorsulfonyl)oxaziridine
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate
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Reactant of Route 6
1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate

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